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Introduction

The v-erb-b2 erythroblastic leukemia viral oncogene homolog 2 (erbB-2), also known as HER2
or NEU, is a member of the epidermal growth factor (EGF) receptor family of receptor tyrosine
kinases.[1] Unlike other members of this family, erbB-2 has no known ligand but functions as a
preferred heterodimerization partner for other ligand-bound ErbB family members, such as
ErbB3.[2][3][4] Amplification or overexpression of the erbB-2 gene is a key driver in several
types of cancer, including approximately 15-30% of breast cancers and 10-30% of gastric and
esophageal cancers, where it is often associated with a poor prognosis.[5][6] The formation of
erbB-2/ErbB3 heterodimers leads to the potent activation of downstream signaling pathways,
primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and
migration.[3][7]

The CRISPR/Cas9 system has emerged as a powerful technology for precise genome editing,
enabling the targeted knockout of genes to study their function.[8][9] This application note
provides a detailed protocol for the CRISPR/Cas9-mediated knockout of the erbB-2 gene in
mammalian cell lines. It covers sgRNA design, lentiviral delivery of the CRISPR/Cas9
machinery, and comprehensive methods for validating knockout efficiency at the genomic,
transcriptomic, and proteomic levels.

ErbB-2 Signaling Pathway
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Upon heterodimerization with other ErbB family members (e.g., ErbB3), the intracellular kinase
domain of erbB-2 becomes activated, leading to the phosphorylation of specific tyrosine
residues in the cytoplasmic tails of the receptors.[10] These phosphotyrosine sites act as
docking stations for adaptor proteins like Grb2 and Shc, initiating downstream signaling
cascades.[7][10] The two major pathways activated are the PI3K/Akt pathway, which is crucial
for cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which primarily drives
proliferation.[2][3][7]
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Caption: Simplified ErbB-2 signaling cascade.
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Experimental Workflow

The overall workflow for generating an erbB-2 knockout cell line involves several key stages,
from the initial design of the guide RNAs to the final validation and characterization of clonal
cell lines. The use of a lentiviral delivery system is recommended for its high efficiency and
ability to transduce a wide range of cell types, including those that are difficult to transfect.[8]

[11]

1. sgRNA Design & Selection
(Targeting early exons of erbB-2)

2. Vector Cloning
(Anneal & ligate sgRNA oligos into
lentiCRISPRv2 plasmid)

3. Lentivirus Production
(Co-transfect HEK293T cells with
packaging plasmids)

4. Cell Transduction
(Infect target cells with
lentiviral particles)

5. Selection & Clonal Isolation
(Puromycin selection followed by
single-cell dilution)

:

6. Clonal Expansion

7. Knockout Validation

(Genomic, transcriptomic,
& proteomic analysis)
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Caption: Workflow for erbB-2 gene knockout.

Experimental Protocols
Protocol 1: sgRNA Design and Selection

Effective gene knockout relies on the design of highly specific and efficient single guide RNAs
(sgRNAS).

o Obtain Target Sequence: Retrieve the genomic sequence of the human erbB-2 gene (NCBI
Gene ID: 2064) from a genome browser.

» Target Exons: To ensure a functional knockout, design sgRNAs that target early,
constitutively expressed exons (e.g., exons 2-5). This maximizes the chance of generating a
frameshift mutation leading to a premature stop codon.[12]

o Use Design Tools: Utilize online sgRNA design tools (e.g., CHOPCHOP, CRISPOR) to
identify potential 20-nucleotide target sequences.[8][12] These tools predict on-target
efficiency and potential off-target sites.

» Selection Criteria:
o Choose sgRNAs with high predicted on-target scores.

o Select sequences that end with a guanine (G) for optimal U6 promoter-driven expression,
if applicable.

o Crucially, select sgRNAs with low predicted off-target scores to minimize unintended edits
in the genome.[13][14] It is advisable to select at least two independent sgRNAs to ensure
the observed phenotype is not due to an off-target effect.

Table 1: Example sgRNA Sequences for Human erbB-2
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Target ID Sequence (5' - 3') Target Exon Source
TGTGGCTTCCAGG

sgRNA-1 N/A [15]
ACCCCCG
GATGTGTTGTGTTTA

sgRNA-2 N/A [15]
CCTTG

| SRNA-3 | AACTACCTTTCTACGGACGT | N/A |[16] |

Note: The PAM sequence (NGG) is not included in the sgRNA sequence but must be present
immediately downstream of the target sequence in the genome.

Protocol 2: Lentiviral Vector Construction

This protocol uses the lentiCRISPRv2 plasmid, an "all-in-one" vector that co-expresses Cas9,
the sgRNA, and a puromycin resistance cassette.[11]

e Oligo Synthesis: For each selected sgRNA, synthesize two complementary DNA
oligonucleotides with appropriate overhangs for cloning into the BsmBI-digested
lentiCRISPRv2 vector.[11]

o Oligo 1 (Top strand): 5’- CACCGJ20-bp target sequence] -3’
o Oligo 2 (Bottom strand): 5’- AAAC[Reverse complement of target]C -3’
e Oligo Annealing:

o Mix 1 pL of Oligo 1 (100 uM), 1 pL of Oligo 2 (100 uM), 1 uL of 10x T4 DNA Ligase Bulffer,
and 7 pL of nuclease-free water.

o Incubate in a thermocycler: 95°C for 5 min, then ramp down to 25°C at 5°C/min.

» Vector Digestion: Digest 5 pg of lentiCRISPRvV2 plasmid with the BsmBI restriction enzyme.
Gel purify the linearized vector backbone.[11]

e Ligation:
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o Set up a ligation reaction with the BsmBI-digested lentiCRISPRv2 vector and the annealed
oligo duplex.

o Incubate with T4 DNA Ligase at room temperature for 1 hour.

o Transformation: Transform the ligation product into competent E. coli and select colonies on
ampicillin-containing agar plates.

 Verification: Verify the correct insertion of the sgRNA sequence in plasmids isolated from
several colonies using Sanger sequencing.

Protocol 3: Lentivirus Production and Transduction

Lentivirus production must be performed in a BSL-2 facility using appropriate safety
precautions.

o Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they
reach 80-90% confluency at the time of transfection.

o Co-transfection: Transfect the HEK293T cells with:

[e]

lentiCRISPRv2-sgRNA plasmid: 10 pg

[e]

psPAX2 (packaging plasmid): 7.5 pg

o

pMD2.G (envelope plasmid): 2.5 ug

[¢]

Use a suitable transfection reagent according to the manufacturer's protocol.

e Virus Harvest:

o Change the medium 12-16 hours post-transfection.

o Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

o Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 um filter. The
virus can be used immediately or stored at -80°C.

e Cell Transduction:
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o Seed the target cells (e.g., SK-BR-3, MCF7) in a 6-well plate.[17]

o The next day, infect the cells with the lentiviral supernatant at various multiplicities of
infection (MOIs). Add polybrene to a final concentration of 4-8 pg/mL to enhance
transduction efficiency.[18]

o Selection: 48 hours post-transduction, begin selection by adding fresh medium containing
puromycin. The appropriate concentration of puromycin must be determined beforehand with
a kill curve for the specific target cell line.

« Clonal Isolation: After selection, generate clonal cell lines by seeding the surviving cells into
96-well plates at a density of ~0.5 cells/well (single-cell dilution). Expand the resulting
colonies for validation.

Protocol 4: Validation of erbB-2 Knockout

Validation is a critical step to confirm the knockout and characterize the resulting genetic
modification.[19]

o Genomic DNA Analysis (Indel Detection):

o PCR Amplification: Extract genomic DNA from wild-type (WT) and knockout (KO) clonal
cell lines. Amplify a ~500 bp region surrounding the sgRNA target site using PCR.

o Sanger Sequencing: Sequence the PCR products. The sequencing chromatogram from a
mixed population of edited cells will show overlapping peaks downstream of the cut site.
For clonal lines, this can confirm a homozygous or heterozygous mutation.[20]

o T7 Endonuclease | (T7E1) Assay: This enzymatic assay detects mismatches in
heteroduplex DNA formed by annealing PCR products from WT and KO cells. Cleavage of
the PCR product into smaller fragments indicates the presence of insertions or deletions
(indels).[18]

 MRNA Expression Analysis (Quantitative RT-PCR):
o Isolate total RNA from WT and KO clones and synthesize cDNA.

o Perform quantitative PCR (gPCR) using primers specific for erbB-2.
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o A successful knockout should result in significantly reduced or absent erbB-2 mRNA
levels, likely due to nonsense-mediated decay.[19]

o Protein Expression Analysis (Western Blot):

[¢]

This is the most definitive method to confirm functional knockout.
o Prepare whole-cell lysates from WT and KO clones.

o Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary
antibody specific for erbB-2.[17]

o The absence of the ~185 kDa band corresponding to erbB-2 in the KO lanes confirms a
successful knockout at the protein level.[17] Use a loading control (e.g., GAPDH, -actin)
to ensure equal protein loading.

Table 2: Summary of Validation Methods

Expected Outcome

Method Level of Analysis Purpose .
in KO Clones
Frameshift
Confirm and mutation or

Sanger Sequencing DNA o
characterize indels  premature stop

codon
Screen for presence Cleaved DNA
T7E1 Assay DNA ]
of indels fragments
uantify target gene Significantly reduced
gRT-PCR RNA Q fytarget g g Y

expression erbB-2 mRNA levels

| Western Blot | Protein | Confirm loss of target protein | Absence of the ~185 kDa ErbB-2
protein band |

Table 3: Representative Quantitative Western Blot Data
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ErbB-2 Band Intensity

Cell Line (Arbitrary Units) % of Wild Type
Wild Type (SK-BR-3) 1.00 100%

erbB-2 KO Clone #1 0.02 2%

erbB-2 KO Clone #2 0.05 5%

Data is hypothetical and for illustrative purposes. Densitometric analysis would be performed
on Western blot images.[17]

Troubleshooting and Considerations

o Low Knockout Efficiency: If knockout efficiency is low, consider designing and testing new
sgRNAs, optimizing the delivery method (transfection vs. transduction), or using a
ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA, which can increase efficiency
and reduce off-target effects.[21]

o Off-Target Effects: Despite careful sgRNA design, off-target mutations can occur.[21] It is
essential to validate key findings using at least two different SgRNAS targeting independent
sites in the erbB-2 gene. For therapeutic applications, unbiased whole-genome sequencing
is recommended to identify all potential off-target mutations.[14]

o Cell Viability: In some cell lines, erbB-2 may be essential for survival. A complete knockout
may be lethal, resulting in the inability to generate viable clonal lines. In such cases, a
conditional knockout or CRISPR interference (CRISPRI) system may be more appropriate.

o Clonal Variation: Phenotypic differences may arise between different knockout clones due to
off-target effects or inherent cellular heterogeneity. It is crucial to characterize multiple
independent clones to ensure the observed phenotype is a direct result of erbB-2 loss.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.thermofisher.com/sg/en/home/life-science/antibodies/invitrogen-antibody-validation/knockout-knockdown-antibody-validation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10034092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10034092/
https://www.benchchem.com/product/b1573877?utm_src=pdf-body
https://www.mdpi.com/2073-4409/9/7/1608
https://www.benchchem.com/product/b1573877?utm_src=pdf-body
https://www.benchchem.com/product/b1573877?utm_src=pdf-body
https://www.benchchem.com/product/b1573877?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

e 1. Quantification of erbB-2/neu levels in tissue - PubMed [pubmed.ncbi.nim.nih.gov]
e 2. Signaling by ERBB2 | Pathway - PubChem [pubchem.ncbi.nim.nih.gov]

» 3. geneglobe.giagen.com [geneglobe.giagen.com]

e 4. journals.biologists.com [journals.biologists.com]

e 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

» 6. ERBB2/HER2 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-
biogene.com]

e 7. encyclopedia.pub [encyclopedia.pub]

» 8. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 9. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative
Biogene [creative-biogene.com]

e 10. Update on HER-2 as a target for cancer therapy: Intracellular signaling pathways of
ErbB2/HER-2 and family members - PMC [pmc.ncbi.nim.nih.gov]

e 11. media.addgene.org [media.addgene.org]

e 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells
[protocols.io]

» 13. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC
[pmc.ncbi.nlm.nih.gov]

e 14. mdpi.com [mdpi.com]
e 15. origene.com [origene.com]
e 16. addgene.org [addgene.org]

e 17. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - SG
[thermofisher.com]

e 18. genecopoeia.com [genecopoeia.com]

e 19. How to Validate Gene Knockout Efficiency: Methods & Best Practices
[synapse.patsnap.com]

e 20. Successful CRISPR knockout experiments—here's what to consider before starting (Part
) [takarabio.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1677445/
https://pubchem.ncbi.nlm.nih.gov/pathway/Reactome:R-HSA-1227986
https://geneglobe.qiagen.com/us/knowledge/pathways/erbb2-erbb3-signaling
https://journals.biologists.com/jcs/article/136/16/jcs261199/325936/Knockout-of-all-ErbB-family-genes-delineates-their
https://mayoclinic.elsevierpure.com/en/publications/the-role-of-erbb2-signal-transduction-pathways-in-human-breast-ca/
https://www.creative-biogene.com/crispr-cas9/solution/erbb2-her2-gene-editing.html
https://www.creative-biogene.com/crispr-cas9/solution/erbb2-her2-gene-editing.html
https://encyclopedia.pub/entry/32091
https://pmc.ncbi.nlm.nih.gov/articles/PMC10234494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10234494/
https://www.creative-biogene.com/support/protocol-for-crispr-cas9-mediated-knockout-in-difficult-to-transfect-cells.html
https://www.creative-biogene.com/support/protocol-for-crispr-cas9-mediated-knockout-in-difficult-to-transfect-cells.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC138705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC138705/
https://media.addgene.org/cms/files/Zhang_lab_LentiCRISPR_library_protocol.pdf
https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7220873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7220873/
https://www.mdpi.com/2073-4409/9/7/1608
https://www.origene.com/catalog/gene-expression/knockout-kits-crispr/kn212583-her2-erbb2-human-gene-knockout-kit-crispr
https://www.addgene.org/76378/
https://www.thermofisher.com/sg/en/home/life-science/antibodies/invitrogen-antibody-validation/knockout-knockdown-antibody-validation.html
https://www.thermofisher.com/sg/en/home/life-science/antibodies/invitrogen-antibody-validation/knockout-knockdown-antibody-validation.html
https://www.genecopoeia.com/wp-content/uploads/2019/11/CRISPR-protocol_NHEJ-KO-11-2019.pdf
https://synapse.patsnap.com/article/how-to-validate-gene-knockout-efficiency-methods-best-practices
https://synapse.patsnap.com/article/how-to-validate-gene-knockout-efficiency-methods-best-practices
https://www.takarabio.com/about/bioview-blog/gene-editing/successful-knockout-experiments-part-ii
https://www.takarabio.com/about/bioview-blog/gene-editing/successful-knockout-experiments-part-ii
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o 21. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Note: CRISPR/Cas9-Mediated Knockout of
the erbB-2 (HER2) Gene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1573877#crispr-cas9-mediated-knockout-of-the-
erbb-2-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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